An In-depth Technical Guide to the Chemical Properties of 2-Cyclopropyl-4-nitro-1H-indole
An In-depth Technical Guide to the Chemical Properties of 2-Cyclopropyl-4-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core chemical properties of 2-Cyclopropyl-4-nitro-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the incorporation of a cyclopropyl group can significantly influence pharmacological properties such as metabolic stability and target binding affinity. The presence of a nitro group further modulates the electronic and steric characteristics of the molecule, offering potential for diverse biological activities. This document collates available data on its physicochemical properties, proposes a plausible synthetic route with a detailed experimental protocol, and discusses its potential reactivity and applications based on the analysis of its structural motifs.
Chemical and Physical Properties
Quantitative data for 2-Cyclopropyl-4-nitro-1H-indole is not extensively available in peer-reviewed literature. However, based on the analysis of its constituent parts—the indole nucleus, the cyclopropyl substituent at the 2-position, and the nitro group at the 4-position—we can infer a range of properties. The following table summarizes the known and estimated physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| CAS Number | 663177-70-6 | [1] |
| Appearance | Reported as a liquid | [2] |
| Purity | ≥99.0% (Commercially available) | [2] |
| Storage | Store in a tightly closed container in a cool, dry place. | [2] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | Inferred |
| Melting Point | Not available. Related nitroindoles exhibit a wide range of melting points. | - |
| Boiling Point | Not available. | - |
| pKa | The N-H proton of the indole ring is weakly acidic. The presence of the electron-withdrawing nitro group is expected to increase its acidity compared to unsubstituted indole. | Inferred |
Synthesis and Experimental Protocols
Proposed Synthetic Route: Fischer Indole Synthesis
The Fischer indole synthesis is a robust method for constructing the indole ring from a phenylhydrazine and a carbonyl compound. In this proposed route, (3-nitrophenyl)hydrazine would react with cyclopropyl methyl ketone under acidic conditions to yield the target molecule.
Caption: Proposed Fischer Indole Synthesis of 2-Cyclopropyl-4-nitro-1H-indole.
Detailed Experimental Protocol (Proposed)
Materials:
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(3-Nitrophenyl)hydrazine hydrochloride
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Cyclopropyl methyl ketone
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Polyphosphoric acid (PPA) or concentrated sulfuric acid (H₂SO₄)
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Ethanol
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Sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Ethyl acetate
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Hexane
Procedure:
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Hydrazone Formation:
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In a round-bottom flask, dissolve (3-nitrophenyl)hydrazine hydrochloride (1 equivalent) in ethanol.
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Add cyclopropyl methyl ketone (1.1 equivalents) to the solution.
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Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone intermediate can be monitored by Thin Layer Chromatography (TLC).
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Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude hydrazone.
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Indolization:
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To the crude hydrazone, add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazine).
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Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-4 hours. The progress of the cyclization should be monitored by TLC.
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After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification:
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The crude 2-Cyclopropyl-4-nitro-1H-indole can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
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Spectroscopic Data (Predicted and Comparative)
While the specific spectra for 2-Cyclopropyl-4-nitro-1H-indole are not published, we can predict the key features based on data from analogous compounds.
| Spectroscopy | Predicted Data |
| ¹H NMR | * Indole N-H: A broad singlet between δ 8.0-9.0 ppm. * Aromatic Protons: Signals in the aromatic region (δ 7.0-8.5 ppm), with characteristic coupling patterns for the 5, 6, and 7-protons of the indole ring. The nitro group at the 4-position will significantly deshield the 5-proton. * Indole C3-H: A singlet or doublet around δ 6.5-7.0 ppm. * Cyclopropyl Protons: A multiplet for the methine proton and complex multiplets for the methylene protons in the upfield region (δ 0.5-2.0 ppm). |
| ¹³C NMR | * Indole Carbons: Resonances in the δ 100-140 ppm range, with the carbon bearing the nitro group (C4) being significantly deshielded. The C2 carbon attached to the cyclopropyl group will also be prominent. * Cyclopropyl Carbons: Signals in the upfield region (δ 0-15 ppm). |
| IR (Infrared) | * N-H Stretch: A sharp peak around 3300-3400 cm⁻¹. * Aromatic C-H Stretch: Peaks around 3000-3100 cm⁻¹. * NO₂ Stretch: Strong asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. * C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry | * Molecular Ion (M⁺): A prominent peak at m/z = 202.21. * Fragmentation: Expect fragmentation patterns corresponding to the loss of the nitro group (NO₂) and cleavage of the cyclopropyl ring. |
Reactivity and Potential Applications in Drug Development
The chemical reactivity of 2-Cyclopropyl-4-nitro-1H-indole is governed by the interplay of its functional groups.
Caption: Key reactivity sites of 2-Cyclopropyl-4-nitro-1H-indole.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a handle for further functionalization. This transformation opens up pathways to a variety of derivatives with potentially different biological activities.
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N-Alkylation and N-Acylation: The indole nitrogen can be alkylated or acylated to introduce various side chains, which is a common strategy in drug design to modulate solubility, cell permeability, and target engagement.
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Electrophilic Substitution: While the indole ring is generally electron-rich and susceptible to electrophilic attack, the presence of the electron-withdrawing nitro group at the 4-position will deactivate the benzene portion of the ring towards electrophilic substitution. The C3 position of the pyrrole ring remains a likely site for reactions with mild electrophiles.
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Cyclopropyl Ring: The cyclopropyl group is known to be metabolically robust and can confer favorable conformational constraints on the molecule. Under certain radical conditions, the strained cyclopropane ring can undergo opening.
The indole nucleus is a cornerstone in the development of therapeutics for a wide range of diseases, including cancer, inflammation, and central nervous system disorders. The cyclopropyl moiety is often incorporated into drug candidates to enhance metabolic stability and binding affinity. The nitroaromatic group, while sometimes associated with toxicity, is also a feature of several approved drugs and can participate in bioreductive activation, a strategy employed in the design of hypoxia-activated prodrugs for cancer therapy.
Conclusion
2-Cyclopropyl-4-nitro-1H-indole is a compound with significant potential for further investigation in the field of medicinal chemistry. Its unique combination of a privileged indole scaffold, a metabolically robust cyclopropyl group, and a versatile nitro handle makes it an attractive starting point for the synthesis of compound libraries for biological screening. While detailed experimental data for this specific molecule is sparse in the public domain, this guide provides a solid foundation for its synthesis, characterization, and exploration in drug discovery programs. Further research is warranted to fully elucidate its chemical and biological properties.
